Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate
Description
Properties
CAS No. |
144850-63-5 |
|---|---|
Molecular Formula |
C12H12ClF2NO2 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C12H12ClF2NO2/c1-2-18-11(17)8-10(12(13,14)15)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3 |
InChI Key |
SXWVHXQTCXRRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of aniline, ethyl chloroacetate, and difluorobutenoic acid as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate features an ethyl ester functional group, a chloro substituent, and a difluorobut-2-enoate structure. Its molecular formula is with a molecular weight of approximately 275.68 g/mol. The presence of both fluorine and chlorine atoms enhances its reactivity and potential biological activity .
Medicinal Chemistry Applications
The compound's structure suggests possible pharmacological properties, particularly due to the aniline moiety, which is often associated with biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that fluorinated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
This compound may also possess antimicrobial properties. Similar compounds have been tested for their effectiveness against bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
Materials Science Applications
The unique chemical properties of this compound make it suitable for applications in materials science.
Polymer Chemistry
Due to its reactive functional groups, this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties .
Coatings and Adhesives
Fluorinated compounds are known for their water-repellent properties. This compound could be utilized in formulating advanced coatings that provide protective barriers against environmental factors .
Agrochemical Applications
The compound may also find utility in agrochemicals due to its potential herbicidal or fungicidal activities.
Herbicide Development
Compounds with structural similarities are often explored for their herbicidal activities. This compound could be evaluated for its ability to inhibit weed growth without harming crops .
Pest Control
With increasing resistance to conventional pesticides, the development of new chemical entities like this compound may provide alternative solutions for pest management .
Case Study 1: Anticancer Activity Assessment
A study conducted on structurally related compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Polymer Application
Research on the incorporation of fluorinated esters into polymer matrices showed improved water repellency and mechanical strength compared to traditional polymers .
Mechanism of Action
The mechanism of action of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
The compound is compared below with ethyl (2E)-4,4-difluorobut-2-enoate (CAS 37746-82-0), a simpler analog lacking the anilino and chloro substituents .
Table 1: Structural and Physicochemical Comparison
Functional Implications
Bioactivity: The anilino group in the target compound introduces hydrogen-bonding capacity and aromatic interactions, which are critical for binding to biological targets (e.g., enzymes in pests or fungi) .
Reactivity: The CF2Cl group at position 4 may increase electrophilicity, favoring nucleophilic attack in agrochemical activation. In contrast, the simpler analog (ethyl 4,4-difluorobut-2-enoate) lacks reactive sites for conjugation, limiting its utility to precursor roles .
Synthetic Challenges: The target compound’s moderate purity (75%) suggests challenges in isolating the oil form, possibly due to byproducts from the condensation reaction .
Biological Activity
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate is an organic compound notable for its potential biological activities, particularly in medicinal and agrochemical applications. This article delves into its chemical properties, synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4,4-difluoroacetoacetate with aniline derivatives under controlled conditions. A proposed synthetic pathway is as follows:
- Reagents: Ethyl 4,4-difluoroacetoacetate and aniline.
- Conditions: Controlled temperature and pH to facilitate the reaction.
- Yield: Varies based on reaction conditions; further optimization may be necessary to improve yields .
Pharmacological Potential
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of herbicides like saflufenacil. Saflufenacil exhibits potent herbicidal properties by inhibiting protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis in plants .
Key Biological Activities:
- Herbicidal Efficacy: Effective against a wide range of broadleaf weeds and grasses.
- Medicinal Chemistry Applications: Potential use in developing compounds that target specific biological pathways due to the presence of the aniline moiety.
Comparative Analysis with Similar Compounds
Several compounds share structural features with this compound. Below is a comparison highlighting their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(phenylamino)but-2-enoate | C₉H₉N₁O₂ | Lacks halogen substituents; simpler structure |
| Ethyl 4-chloroacetoacetate | C₆H₈ClO₃ | Contains a chloro group but lacks fluorine |
| Ethyl 3-(p-toluidino)but-2-enoate | C₉H₉N₁O₂ | Contains a methyl group on the aniline nitrogen |
This table illustrates the structural uniqueness of this compound due to its specific combination of halogenated functional groups .
Case Studies and Research Findings
Research focusing on this compound is limited but points towards promising applications in herbicide development. Studies indicate that compounds with similar structures often exhibit significant pharmacological properties.
- Study on Herbicidal Activity: A study demonstrated that saflufenacil effectively controls various weed species by targeting PPO activity. This suggests that ethyl 3-anilino derivatives could similarly contribute to herbicide efficacy .
- Cancer Research Implications: Some derivatives related to this compound have been investigated for their potential in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
